molecular formula C25H16Cl2N2S B11773118 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile

Katalognummer: B11773118
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: ZSEXVDAIIKLEEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nicotinonitrile core substituted with dichlorobenzylthio and diphenyl groups, making it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. This intermediate is then reacted with 4,6-diphenylnicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile stands out due to its unique combination of dichlorobenzylthio and diphenyl groups attached to a nicotinonitrile core. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research and development.

Eigenschaften

Molekularformel

C25H16Cl2N2S

Molekulargewicht

447.4 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H16Cl2N2S/c26-22-12-7-13-23(27)21(22)16-30-25-20(15-28)19(17-8-3-1-4-9-17)14-24(29-25)18-10-5-2-6-11-18/h1-14H,16H2

InChI-Schlüssel

ZSEXVDAIIKLEEF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.